molecular formula C25H27N5O4S B2894602 methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1115931-98-0

methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2894602
CAS No.: 1115931-98-0
M. Wt: 493.58
InChI Key: POKGJKOVKIVKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is a complex organic compound that features a piperazine ring, a pyrazine ring, and a benzoate ester. This compound is of interest due to its potential therapeutic applications, particularly in the field of medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are also associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound acts as a ligand for alpha1-adrenergic receptors . It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile . It undergoes absorption, distribution, metabolism, and excretion (ADME), which are critical for its bioavailability . It is known that many of the arylpiperazines with therapeutic potential suffer from extensive metabolism changes, usually mediated by the cytochrome P450 (CYP) enzyme’s activity .

Result of Action

The compound’s action results in the inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This increases acetylcholine levels, which is important in the development of disease symptoms . The compound with the best AChE activity showed competitive inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. The piperazine and pyrazine rings are often synthesized separately and then coupled through a series of reactions involving nucleophilic substitution and condensation reactions. The final esterification step involves the reaction of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate is unique due to its specific structural features, such as the combination of piperazine and pyrazine rings, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 4-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-33-21-6-4-3-5-20(21)29-13-15-30(16-14-29)23-24(27-12-11-26-23)35-17-22(31)28-19-9-7-18(8-10-19)25(32)34-2/h3-12H,13-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKGJKOVKIVKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.